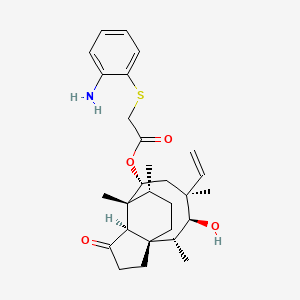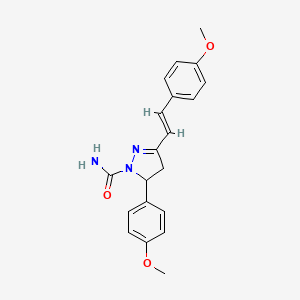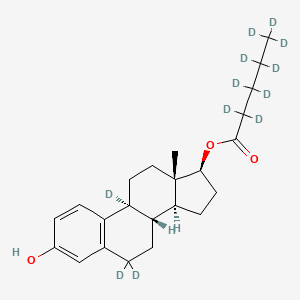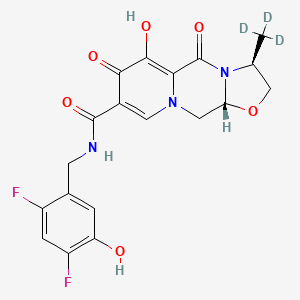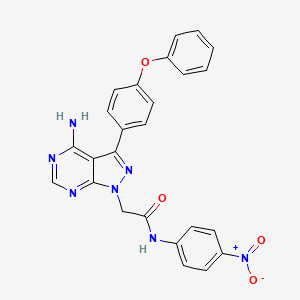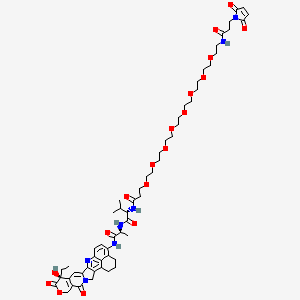
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy cells. The compound consists of a maleimide group, a polyethylene glycol (PEG) linker, and a peptide sequence that includes valine and alanine, ending with an exatecan derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan involves several steps:
Formation of the Maleimide-PEG Linker: The maleimide group is attached to a PEG chain through a series of reactions involving activation and coupling agents.
Peptide Coupling: The valine and alanine residues are sequentially coupled to the PEG linker using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Attachment of Exatecan: The exatecan derivative is then attached to the peptide sequence through an amide bond formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, automated synthesizers, and stringent purification processes to ensure high purity and yield.
化学反应分析
Types of Reactions
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the maleimide group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
科学研究应用
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs.
Industry: Utilized in the production of specialized reagents and diagnostic tools.
作用机制
The mechanism of action of Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan involves its role as a linker in ADCs. The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds. The PEG linker provides flexibility and solubility, while the peptide sequence ensures selective cleavage by specific proteases within cancer cells. The exatecan derivative acts as the cytotoxic agent, inhibiting topoisomerase I and inducing cell death.
相似化合物的比较
Similar Compounds
Mal-PEG8-Val-Cit-PAB-MMAE: Contains a maleimide PEG8 moiety, a protease-sensitive Val-Cit dipeptide, and a monomethyl auristatin E (MMAE) payload.
Mal-amido-PEG8-Val-Ala-PAB-SG3200: Another ADC linker with a similar structure but different payload.
Uniqueness
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan is unique due to its specific peptide sequence and exatecan payload, which provide distinct pharmacokinetic and pharmacodynamic properties. Its design allows for targeted delivery and controlled release of the cytotoxic agent within cancer cells, enhancing therapeutic efficacy and reducing side effects.
属性
分子式 |
C57H77N7O18 |
|---|---|
分子量 |
1148.3 g/mol |
IUPAC 名称 |
(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C57H77N7O18/c1-5-57(73)42-33-45-52-40(34-64(45)55(71)41(42)35-82-56(57)72)38-7-6-8-39-43(9-10-44(60-52)50(38)39)61-53(69)37(4)59-54(70)51(36(2)3)62-47(66)14-17-74-19-21-76-23-25-78-27-29-80-31-32-81-30-28-79-26-24-77-22-20-75-18-15-58-46(65)13-16-63-48(67)11-12-49(63)68/h9-12,33,36-37,51,73H,5-8,13-32,34-35H2,1-4H3,(H,58,65)(H,59,70)(H,61,69)(H,62,66)/t37-,51-,57-/m0/s1 |
InChI 键 |
OYYHJMUXFQIRBT-ZHSICCDKSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


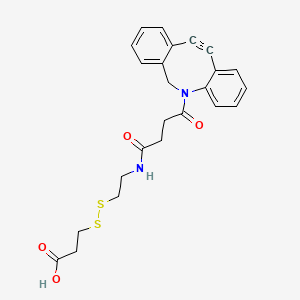
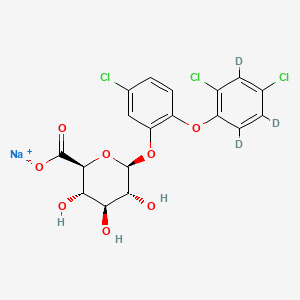
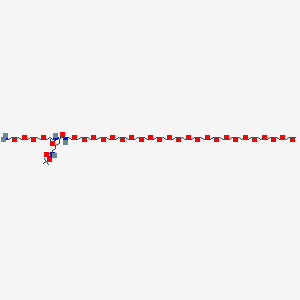
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
